6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
While specific synthesis information for this compound was not found, imidazoles can be synthesized using a variety of methods. For instance, a one-pot synthesis of a tetra-substituted imidazole was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals to obtain metal complexes .Molecular Structure Analysis
Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. In one study, a synthesized imidazole was reacted with salts of 1st row transition metals to obtain metal complexes .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is a highly polar compound with an electric dipole moment of 3.67 D .Scientific Research Applications
Synthesis and Catalysis
- Research has explored the synthesis of various pyrazole and imidazole derivatives, utilizing specific catalysts for efficient, green chemistry processes. For example, Moosavi-Zare et al. (2013) discussed the use of disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, indicating the potential for innovative catalysts in synthesizing complex heterocyclic compounds (Moosavi-Zare et al., 2013).
Antitumor and Antimicrobial Applications
- Certain imidazole derivatives have been identified for their antitumor and antimicrobial potentials. For instance, Xia et al. (2011) isolated compounds from a marine endophytic fungus, including derivatives with methoxyphenyl groups, which showed moderate antitumor and antimicrobial activity (Xia et al., 2011). This suggests that related compounds, such as the one , could have biomedical applications.
Drug Discovery and Design
- Imidazole and purine analogs play significant roles in drug discovery, particularly in designing compounds with potential therapeutic benefits. Alves et al. (1994) explored the synthesis of benzylimidazoles as precursors for purine analogs, a process that could be relevant for synthesizing and studying the biological activities of "6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" (Alves et al., 1994).
Chemical Structure and Properties Analysis
- Studies on the chemical structure, properties, and synthesis routes of related compounds can provide foundational knowledge for understanding the potential applications of "this compound". For instance, Hobbs et al. (2010) examined the stability and structure of N-heterocyclic carbene precursors, highlighting the importance of electronic nature and substituent effects on chemical behavior and potential applications (Hobbs et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability and overall biological effects. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .
The action environment, including factors like pH, temperature, and the presence of other substances, can also influence a compound’s action, efficacy, and stability. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its target, alter its metabolic stability, or affect its ability to penetrate biological membranes .
properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-4-7-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)12-10-11(19)5-6-13(12)27-3/h5-6,10H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGBNBRUUHAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)Cl)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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